REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([C:23]1([CH3:40])[CH2:26][N:25]([CH:27]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)[C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH2:24]1)=[N+]=[N-]>C1COCC1.O>[CH:27]([N:25]1[CH2:26][C:23]([NH2:20])([CH3:40])[CH2:24]1)([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1
|
Name
|
|
Quantity
|
3.97 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
3-azido-1-benzhydryl-3-methyl-azetidine
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1(CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
a solution of hydrochloric acid (1M, 100 mL) was added to the residue
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with DCM (50 mL)
|
Type
|
EXTRACTION
|
Details
|
Then, the aqueous solution was extracted with EtOAc (3×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phase was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (eluting with 10-100% EtOAc in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.37 mmol | |
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |